

An In-Depth Technical Guide to Catechol Bis(trifluoromethanesulfonate)

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Compound of Interest

Compound Name:	Catechol bis(trifluoromethanesulfonate)
Cat. No.:	B095538

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Abstract

This technical guide provides a comprehensive overview of **Catechol Bis(trifluoromethanesulfonate)**, also known as Catechol Ditriflate. It is intended for researchers, chemists, and professionals in the field of drug development and materials science. This document details the compound's chemical identity, physicochemical properties, synthesis, and key applications, with a particular focus on its role as a versatile electrophile in modern cross-coupling reactions. Detailed experimental protocols, safety information, and mechanistic insights are provided to equip the reader with the practical and theoretical knowledge required for its effective use in a laboratory setting.

Introduction and Core Concepts

Catechol bis(trifluoromethanesulfonate) is a highly reactive aromatic compound valued in organic synthesis for its two trifluoromethanesulfonate (triflate) groups. These triflate moieties are excellent leaving groups, rendering the corresponding carbon atoms of the benzene ring highly susceptible to nucleophilic attack and, most importantly, oxidative addition by transition metal catalysts. This reactivity is the cornerstone of its utility.

Unlike aryl halides (chlorides, bromides, iodides), which have long been the workhorses of cross-coupling, aryl triflates can be readily synthesized from widely available phenols—in this case, catechol (1,2-dihydroxybenzene). This two-step sequence, converting a stable C-O bond into a reactive C-OTf bond, provides a powerful strategic advantage in complex molecule

synthesis, allowing for late-stage functionalization and diversification of phenol-containing scaffolds, which are common in natural products and pharmaceutical agents. This guide will explore the practical aspects of harnessing this reactivity.

Chemical Identity and Physicochemical Properties

The fundamental properties of **Catechol Bis(trifluoromethanesulfonate)** are summarized below. Accurate knowledge of these properties is critical for safe handling, proper storage, and effective use in reactions.

Property	Value	Source(s)
CAS Number	17763-91-6	[1] [2]
Molecular Formula	C ₈ H ₄ F ₆ O ₆ S ₂	[1] [3]
Molecular Weight	374.23 g/mol	[1] [3]
Synonyms	Catechol Ditriflate, 1,2-Bis[(trifluoromethyl)sulfonyl]oxy]benzene	[2] [4]
Appearance	White to off-white crystalline powder or solid	[2]
Melting Point	35-39 °C	[2] [3]
Boiling Point	95 °C at 1 mmHg	[4] [5]
Purity	Typically >98.0% (by GC)	[2] [3]
Storage Conditions	Store under inert gas (e.g., Argon or Nitrogen)	
Sensitivity	Air and moisture sensitive	[4] [6]

Synthesis and Mechanistic Considerations

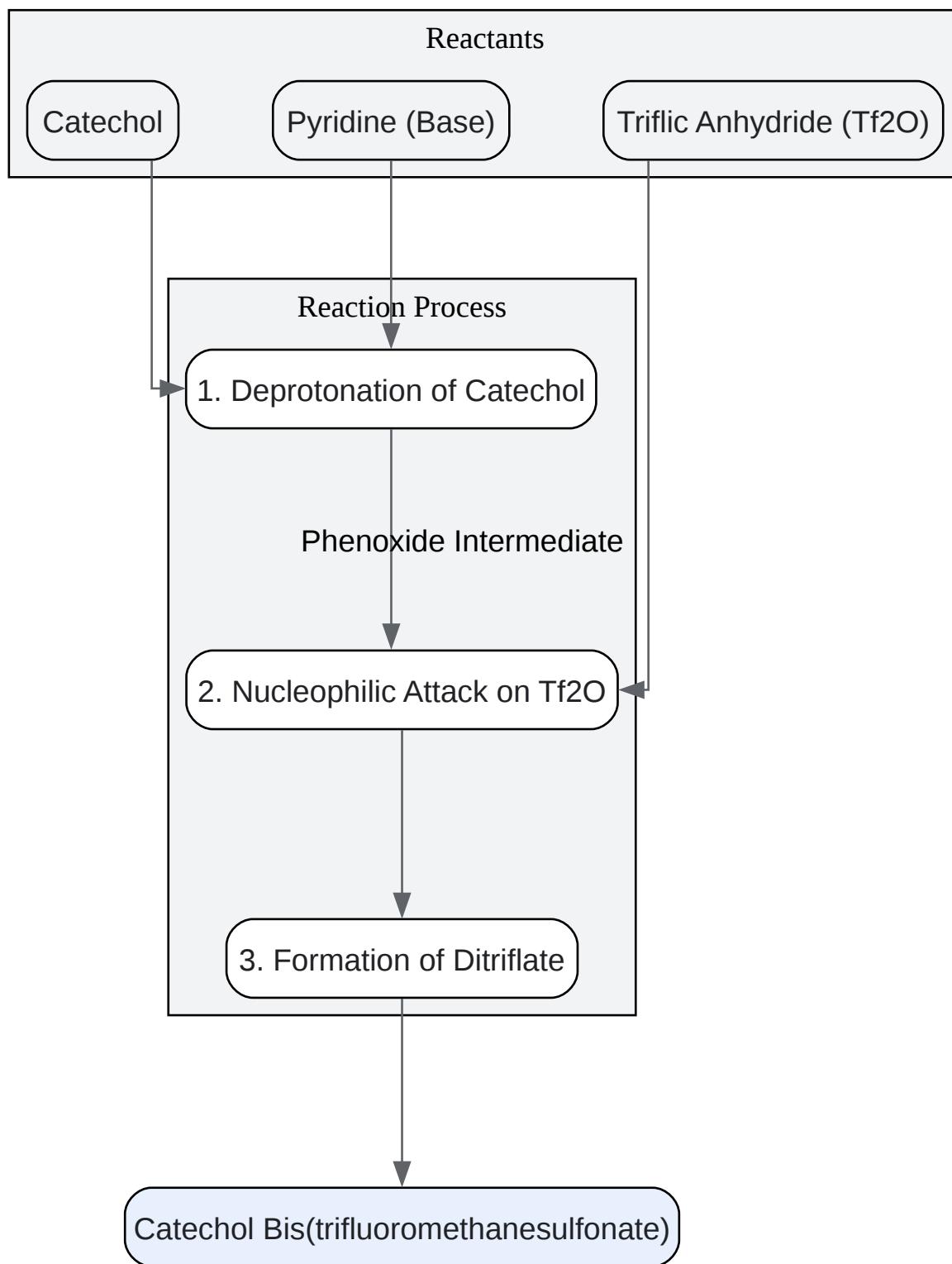
Catechol bis(trifluoromethanesulfonate) is prepared from catechol by reaction with a triflating agent, most commonly trifluoromethanesulfonic anhydride (Tf₂O) or N-

phenylbis(trifluoromethanesulfonimide) (Tf_2NPh). The use of Tf_2O is common for its high reactivity.

Causality Behind Experimental Choices:

- **Base:** A non-nucleophilic base, such as pyridine or triethylamine, is essential. Its role is to deprotonate the phenolic hydroxyl groups of catechol, forming a phenoxide intermediate. This dramatically increases the nucleophilicity of the oxygen atom, facilitating its attack on the electrophilic sulfur atom of the triflating agent. A hindered or non-nucleophilic base is chosen to prevent it from competing with the phenoxide and reacting with the triflating agent itself.
- **Solvent:** An anhydrous, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is used to prevent hydrolysis of the highly reactive triflating agent and the product.
- **Temperature:** The reaction is typically performed at low temperatures (e.g., 0 °C to -78 °C) to control the exothermic reaction and minimize the formation of side products.

Diagram: Synthesis of Catechol Bis(trifluoromethanesulfonate)



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Caption: General workflow for the synthesis of **Catechol Bis(trifluoromethanesulfonate)**.

Self-Validating Protocol: Laboratory Scale Synthesis

This protocol describes a representative procedure. The self-validating steps ensure reaction completion and purity.

- Preparation: To an oven-dried, 250 mL round-bottom flask under an argon atmosphere, add catechol (1.10 g, 10.0 mmol) and anhydrous dichloromethane (100 mL).
- Cooling: Cool the solution to 0 °C using an ice-water bath.
- Base Addition: Add pyridine (2.4 mL, 30.0 mmol, 3.0 equiv) dropwise via syringe. Stir for 10 minutes.
- Triflation: Add trifluoromethanesulfonic anhydride (4.2 mL, 25.0 mmol, 2.5 equiv) dropwise over 20 minutes, ensuring the internal temperature does not exceed 5 °C.
- Reaction Monitoring (Validation Step 1): After stirring for 2 hours at 0 °C, take a small aliquot, quench it with water, and extract with ethyl acetate. Analyze the organic layer by Thin Layer Chromatography (TLC) against a catechol standard to confirm the complete consumption of the starting material.
- Workup: Quench the reaction by slowly adding 50 mL of cold water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).
- Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- Purification and Characterization (Validation Step 2): The crude product is typically purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient). The structure and purity of the collected fractions should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

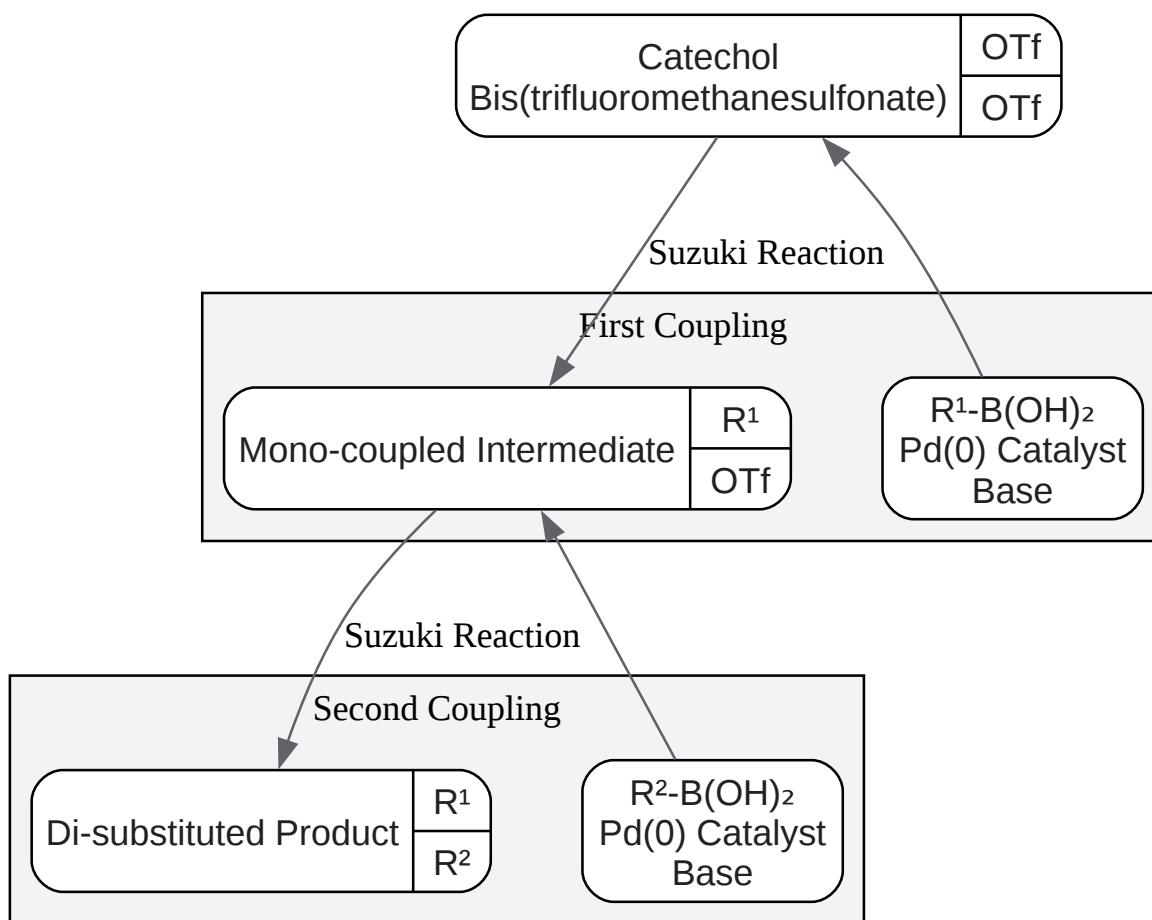
Applications in Cross-Coupling Reactions

The primary application of **catechol bis(trifluoromethanesulfonate)** is as a precursor to ortho-disubstituted benzene derivatives via sequential, palladium-catalyzed cross-coupling

reactions. The two triflate groups have similar reactivity, but can often be addressed sequentially under carefully controlled conditions, or simultaneously with an excess of coupling partner.

This is a powerful tool in drug discovery, where building complex, functionalized aromatic cores is a daily challenge. Triflates are highly effective pseudohalides in Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions.^[7]

Diagram: Sequential Suzuki-Miyaura Cross-Coupling



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Caption: Sequential Suzuki coupling using Catechol Ditriflate as the electrophile.

Causality in Cross-Coupling:

- Catalyst: A palladium(0) source, often generated *in situ* from a Pd(II) precatalyst like Pd(OAc)₂, and a phosphine ligand (e.g., PPh₃, SPhos, XPhos) is standard. The ligand choice is critical; bulky, electron-rich ligands facilitate the oxidative addition step, which is the rate-determining step for triflates.^[7]
- Base: A base such as K₃PO₄ or Cs₂CO₃ is required for the transmetalation step of the Suzuki reaction, activating the boronic acid partner.^[7] The choice of a sparingly soluble base can be crucial to prevent triflate degradation.^[7]

Safety and Handling

Catechol bis(trifluoromethanesulfonate) is a hazardous chemical that requires careful handling in a controlled laboratory environment.

- Hazard Statements:
 - H290: May be corrosive to metals.^{[2][8]}
 - H314: Causes severe skin burns and eye damage.^{[2][8]}
- Precautionary Measures:
 - P260: Do not breathe dust or mists.^{[2][8]}
 - P280: Wear protective gloves, protective clothing, eye protection, and face protection.^{[2][8]}
 - P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.^[8]
 - P305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor.^{[2][8]}
 - P406: Store in a corrosive-resistant container with a resistant inner liner.^{[2][8]}
- Handling: Always handle this reagent in a well-ventilated fume hood. As it is air and moisture sensitive, it should be stored under an inert atmosphere and handled using anhydrous techniques.^[6]

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